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molecular formula C11H10O4 B178174 Methyl 5-methoxybenzofuran-2-carboxylate CAS No. 1751-24-2

Methyl 5-methoxybenzofuran-2-carboxylate

Cat. No. B178174
M. Wt: 206.19 g/mol
InChI Key: IIYBASHGWDCRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420089B2

Procedure details

A solution of 5-methoxybenzofuran-2-carboxylic acid methyl ester (5.15 g, 25 mmol) in anhydrous methylene chloride (15 ml) was cooled to −40° under nitrogen atmosphere. Boron tribromide in CH2Cl2 (27 ml of 1.0 M) was added over 1 h using a syringe pump. The reaction mixture was allowed to warm to room temperature. After 16 h, the reaction mixture was cooled in an ice bath and quenched with MeOH (15 ml). The reaction mixture was poured into brine (100 ml) and extracted with EtOAc. The organic extracts were dried over anhydrous MgSO4, and the solvent was removed on rotary evaporator. The residue was triturated with hexane and the yellow solid was filtered and dissolved in anhydrous MeOH (30 ml). The solution was cooled in an ice bath and thionyl chloride (1.9 ml, 26 mmol) was added dropwise. After 72 h, water (100 ml) was added and solid was collected. Purification of the crude product on a 300 cm3 silica gel in a 5×15 cm plug using EtOAc provided 5-hydroxy-benzofuran-2-carboxylic acid methyl ester (4.53 g).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][C:8]=2[CH:9]=1)=[O:4].B(Br)(Br)Br.S(Cl)(Cl)=O.O>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:8]=2[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (15 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into brine (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed on rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in anhydrous MeOH (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
WAIT
Type
WAIT
Details
After 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
solid was collected
CUSTOM
Type
CUSTOM
Details
Purification of the crude product on a 300 cm3 silica gel in a 5×15 cm plug

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C=1OC2=C(C1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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